Mycobactin-IN-1

Mycobacterium tuberculosis MIC90 iron-depleted media

Procure Mycobactin-IN-1 for your TB research. A rationally designed MbtA inhibitor with a validated in vivo PK profile and potent efflux pump inhibition, making it an essential comparator for SAR studies on halogen-dependent selectivity. Its ability to eradicate intracellular mycobacteria also supports advanced infection model applications.

Molecular Formula C15H13ClN2O
Molecular Weight 272.73 g/mol
Cat. No. B12425674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMycobactin-IN-1
Molecular FormulaC15H13ClN2O
Molecular Weight272.73 g/mol
Structural Identifiers
SMILESC1C(NN=C1C2=CC=CC=C2O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C15H13ClN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-8,13,17,19H,9H2
InChIKeyBMOZIGVHPNPVGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mycobactin-IN-1: A Pyrazoline-Based MbtA Inhibitor for Antitubercular Research and Mycobactin Biosynthesis Interrogation


Mycobactin-IN-1 (compound 44) is a pyrazoline analogue that functions as an inhibitor of mycobactin biosynthesis in mycobacteria by binding to salicyl-AMP ligase (MbtA), a key enzyme in the siderophore biosynthetic pathway essential for iron acquisition in Mycobacterium tuberculosis [1]. As one of the first rationally designed mycobactin inhibitors to demonstrate a validated in vivo pharmacokinetic profile [2], Mycobactin-IN-1 provides a distinct chemical tool for probing iron-dependent virulence mechanisms and overcoming antimicrobial resistance in TB research.

Why Mycobactin-IN-1 Cannot Be Substituted by Generic MbtA Inhibitors or Structural Analogs in Target-Based TB Studies


Mycobactin-IN-1 exhibits a unique activity profile that diverges significantly from its closest structural analog Mycobactin-IN-2 (compound 49) and from other MbtA inhibitors such as Salicyl-AMS. While Mycobactin-IN-2 demonstrates a lower MIC90 (8 μg/mL) against M. tuberculosis in iron-depleted conditions, Mycobactin-IN-1 provides a distinct balance of whole-cell activity (MIC90 16 μg/mL), target selectivity (TSI 8), and potent efflux pump inhibition that is superior to known inhibitors verapamil and chlorpromazine [1]. Substitution with Mycobactin-IN-2 or other pyrazoline analogs without head-to-head characterization would alter both the magnitude and specificity of biological responses, as the chloro-substitution on ring C of Mycobactin-IN-1 yields a different SAR-driven efficacy and selectivity fingerprint than the bromo-substituted Mycobactin-IN-2 [2]. Furthermore, Mycobactin-IN-1 eradicates intracellularly surviving mycobacteria, a phenotype not uniformly observed across in-class compounds .

Quantitative Differentiation Evidence: Mycobactin-IN-1 vs. Closest Analogs in MbtA-Targeted Tuberculosis Research


Whole-Cell Antitubercular Activity: Mycobactin-IN-1 (Compound 44) vs. Mycobactin-IN-2 (Compound 49) in Iron-Depleted Media

Mycobactin-IN-1 (compound 44) demonstrated a MIC90 of 16 μg/mL against M. tuberculosis H37Rv in iron-depleted GAST media, whereas the bromo-substituted analog Mycobactin-IN-2 (compound 49) exhibited a MIC90 of 8 μg/mL under identical conditions [1]. The difference in MIC90 (2-fold) is attributable to the chloro vs. bromo substitution on ring C, which modulates both potency and target selectivity.

Mycobacterium tuberculosis MIC90 iron-depleted media mycobactin biosynthesis inhibitor pyrazoline analog

Target Selectivity Index (TSI): Mycobactin-IN-1 Exhibits Intermediate Pathway Selectivity Compared to Mycobactin-IN-2

The Target Selectivity Index (TSI), defined as the ratio of MIC90 in iron-rich (GAST-Fe) to iron-depleted (GAST) media, was 8 for Mycobactin-IN-1 (compound 44) and 16 for Mycobactin-IN-2 (compound 49) [1]. A higher TSI indicates greater dependence on iron availability and stronger correlation with mycobactin biosynthesis inhibition.

target selectivity index MbtA iron-dependent activity mycobactin biosynthesis Mycobacterium tuberculosis

Whole-Cell Efflux Pump Inhibition: Mycobactin-IN-1 Demonstrates Superior Activity vs. Verapamil and Chlorpromazine

Mycobactin-IN-1 (compound 44) exhibited more potent whole-cell efflux pump inhibition than the known efflux pump inhibitors verapamil and chlorpromazine in M. smegmatis [1]. While quantitative IC50 values are not provided in the abstract, the study explicitly states that compounds 44 and 49 displayed "more potent whole-cell efflux pump inhibition than known efflux pump inhibitors verapamil and chlorpromazine" [2].

efflux pump inhibition M. smegmatis drug resistance reversal pyrazoline Mycobactin-IN-1

Intracellular Mycobacteria Eradication: Mycobactin-IN-1 Clears Intracellularly Surviving M. tuberculosis

Mycobactin-IN-1 (1-16 μg/mL; 72 h) effectively eradicates intracellularly surviving mycobacteria . While Mycobactin-IN-2 also demonstrates this property [1], the specific efficacy and concentration range have been validated for Mycobactin-IN-1 in published studies.

intracellular killing macrophage infection M. tuberculosis Mycobactin-IN-1 persister eradication

Optimal Application Scenarios for Mycobactin-IN-1 in Antitubercular Drug Discovery and Resistance Studies


SAR Studies on Pyrazoline-Based Mycobactin Biosynthesis Inhibitors

Mycobactin-IN-1 (compound 44) is an essential comparator for structure-activity relationship (SAR) studies exploring the effect of ring C substitutions on antitubercular activity and target selectivity. Its chloro-substitution yields a MIC90 of 16 μg/mL and TSI of 8, which can be directly contrasted with the bromo-substituted Mycobactin-IN-2 (MIC90 8 μg/mL, TSI 16) to dissect the contribution of halogen size and electronegativity to MbtA binding and whole-cell efficacy [1].

Investigating Efflux Pump-Mediated Drug Resistance Reversal

Mycobactin-IN-1 demonstrates more potent whole-cell efflux pump inhibition than verapamil and chlorpromazine in M. smegmatis [1]. This property makes it a valuable tool for studying drug resistance reversal mechanisms and for evaluating combination therapies where efflux pump inhibition may enhance the efficacy of co-administered antitubercular agents.

Intracellular Persistence and Host-Directed Therapy Models

Mycobactin-IN-1 effectively eradicates intracellularly surviving mycobacteria at concentrations of 1-16 μg/mL over 72 hours [1]. This feature supports its use in macrophage infection models and latent TB studies where clearance of persistent intracellular bacteria is a key endpoint.

In Vivo Pharmacokinetic Profiling and Proof-of-Concept Studies

Mycobactin-IN-1 is among the first rationally designed mycobactin inhibitors to demonstrate an excellent in vivo pharmacokinetic profile [1]. It can serve as a benchmark compound for pharmacokinetic/pharmacodynamic (PK/PD) studies in animal models of TB, providing a baseline for evaluating next-generation mycobactin biosynthesis inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mycobactin-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.